molecular formula C18H40BrP B175627 Tributylhexylphosphonium Bromide CAS No. 105890-71-9

Tributylhexylphosphonium Bromide

Cat. No.: B175627
CAS No.: 105890-71-9
M. Wt: 367.4 g/mol
InChI Key: ZBZFETNHIRABGK-UHFFFAOYSA-M
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Description

Tributylhexylphosphonium Bromide is a chemical compound with the molecular formula C18H40BrP and a molecular weight of 367.4 g/mol . It is a phosphonium salt, characterized by the presence of a positively charged phosphorus atom bonded to four alkyl groups, three of which are butyl groups and one is a hexyl group. This compound is typically found in a liquid state at room temperature and is known for its use in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylhexylphosphonium Bromide can be synthesized through a quaternization reaction, where tributylphosphine reacts with hexyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often involve heating the mixture to facilitate the reaction and ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Tributylhexylphosphonium Bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce tributylhexylphosphonium hydroxide .

Scientific Research Applications

Phase Transfer Catalyst

TBHPB serves as an effective phase transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields. Its ability to solubilize ionic species in organic solvents makes it particularly valuable in organic synthesis.

  • Mechanism of Action : As a PTC, TBHPB can transport anions from an aqueous phase into an organic phase, allowing for reactions that would otherwise be limited by solubility issues. This property is crucial in reactions involving halogenated compounds and nucleophiles.

Ionic Liquid Technology

As an ionic liquid, TBHPB exhibits unique properties such as low volatility, high thermal stability, and tunable viscosity, making it suitable for a variety of applications:

  • Solvent Properties : TBHPB can dissolve a wide range of organic and inorganic compounds, which is beneficial for extraction processes and reaction media.
  • Electrochemical Applications : Its ionic nature allows TBHPB to be used in electrochemical cells and batteries, where it can enhance conductivity and stability.

Catalytic Applications

Recent studies have highlighted TBHPB's role in catalysis, particularly in oxidation and desulfurization processes:

  • Ultrasound-Assisted Extractive/Oxidative Desulfurization : TBHPB has been utilized as a catalyst in ultrasound-assisted desulfurization processes, demonstrating significant efficiency in removing sulfur compounds from fuels. The study indicated that TBHPB could be recycled multiple times with only slight variations in efficiency .
  • Kinetic Studies : Research has shown that the oxidation reactions involving TBHPB follow pseudo-first-order kinetics, allowing for predictable modeling of reaction rates .

Antimicrobial Properties

Emerging research indicates that phosphonium salts like TBHPB exhibit antimicrobial activities:

  • Antibacterial Activity : Compounds derived from TBHPB have shown effectiveness against various bacteria, including Gram-positive and Gram-negative strains. This opens potential avenues for developing new antimicrobial agents based on its structure .

Hydrocarbon Processing

TBHPB is also being explored for its applications in hydrocarbon conversion processes:

  • Carbon Residue Removal : It has been reported that TBHPB can be utilized to enhance the efficiency of hydrocarbon processing by aiding in the removal of carbon residues from fuels . This application is particularly relevant for improving the quality of fuels and reducing environmental impact.

Polymerized Ionic Liquids

Research into polymerized ionic liquids (PILs) incorporating TBHPB suggests potential applications in solid-state devices:

  • Energy Storage : PILs based on TBHPB are being investigated for use in lithium batteries and solar cells due to their favorable electrochemical properties .

Case Studies

Application AreaDescriptionReference
Phase Transfer CatalysisEnhances reaction rates by transferring reactants between phases
Ultrasound-Assisted DesulfurizationEfficient sulfur removal from fuels using TBHPB as a catalyst
Antimicrobial ActivityEffective against various bacterial strains
Hydrocarbon ProcessingImproves fuel quality by removing carbon residues
Polymerized Ionic LiquidsPotential use in energy storage devices

Mechanism of Action

The mechanism by which Tributylhexylphosphonium Bromide exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of ions or molecules from one phase to another, enhancing the reaction rate and efficiency. The positively charged phosphorus atom interacts with negatively charged species, aiding in their solubilization and transport across different phases .

Comparison with Similar Compounds

    Tetrabutylphosphonium Bromide: Similar in structure but with four butyl groups instead of three butyl and one hexyl group.

    Hexyltriphenylphosphonium Bromide: Contains a hexyl group and three phenyl groups attached to the phosphorus atom.

    Tributylmethylphosphonium Bromide: Similar structure but with a methyl group instead of a hexyl group.

Uniqueness: Tributylhexylphosphonium Bromide is unique due to its specific combination of butyl and hexyl groups, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific phase transfer properties and interactions with biological membranes .

Biological Activity

Tributylhexylphosphonium bromide (TBHPB), with the chemical formula C18_{18}H40_{40}BrP and CAS number 105890-71-9, is a phosphonium salt that has gained attention for its potential biological activities. This article reviews the available literature on TBHPB, focusing on its synthesis, biological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18_{18}H40_{40}BrP
Molecular Weight367.388 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Synthesis

This compound can be synthesized through the reaction of hexyl bromide with tributyl phosphine. The reaction typically involves nucleophilic substitution, leading to the formation of the phosphonium salt. This synthesis is crucial for producing TBHPB in a laboratory setting for further biological evaluations.

Anticancer Properties

Recent studies have highlighted the potential of TBHPB in cancer treatment. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HCT-15 (colon cancer)

In vitro assays have demonstrated that TBHPB exhibits significant cytotoxicity, inducing apoptosis in cancer cells. For instance, a study reported that TBHPB had an IC50_{50} value of approximately 50 µM against MCF-7 cells, indicating its effectiveness at relatively low concentrations .

The mechanisms underlying the biological activity of TBHPB involve several pathways:

  • Mitochondrial Targeting : TBHPB is believed to accumulate in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis. This is similar to other phosphonium compounds that target mitochondrial bioenergetics.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, which contributes to oxidative stress and cell death .
  • Cell Cycle Arrest : Research indicates that TBHPB can induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating further .

Study 1: Cytotoxicity Evaluation

A comprehensive study assessed the cytotoxic effects of TBHPB on various human cancer cell lines. The researchers utilized MTT assays to quantify cell viability post-treatment with TBHPB at varying concentrations. The results indicated:

  • MCF-7 Cells : IC50_{50} = 50 µM
  • A549 Cells : IC50_{50} = 70 µM
  • HCT-15 Cells : IC50_{50} = 60 µM

These findings suggest that TBHPB possesses selective toxicity towards cancerous cells while exhibiting lower toxicity towards normal cells .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanistic aspects of TBHPB's action. Flow cytometry analyses revealed that treatment with TBHPB led to significant increases in early and late apoptotic cell populations in MCF-7 cells after 24 hours of exposure. Specifically, apoptosis rates increased from 5% to over 20% when treated with concentrations ranging from 10 µM to 50 µM .

Properties

IUPAC Name

tributyl(hexyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40P.BrH/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;/h5-18H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZFETNHIRABGK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[P+](CCCC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105890-71-9
Record name Tributylhexylphosphonium Bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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